molecular formula C10H23N B2883758 (2S)-2,5,5-Trimethylheptan-1-amine CAS No. 2248199-56-4

(2S)-2,5,5-Trimethylheptan-1-amine

Cat. No.: B2883758
CAS No.: 2248199-56-4
M. Wt: 157.301
InChI Key: XTHTYBGUBWXTBF-VIFPVBQESA-N
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Description

(2S)-2,5,5-Trimethylheptan-1-amine: is an organic compound with a unique structure characterized by a heptane backbone substituted with three methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,5,5-Trimethylheptan-1-amine typically involves the alkylation of a suitable amine precursor with a heptane derivative. One common method is the reductive amination of 2,5,5-trimethylheptanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding nitrile or imine intermediates can also be employed, using catalysts such as palladium on carbon or Raney nickel.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,5,5-Trimethylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides are used in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, ureas, or alkylated amines.

Scientific Research Applications

Chemistry: (2S)-2,5,5-Trimethylheptan-1-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies and its effects on cellular processes.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions, such as neurological disorders and metabolic diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2,5,5-Trimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    (2S)-2-Phenylcyclopropanaminium: A compound with a cyclopropane ring and a phenyl group, known for its pharmacological activity.

    Ephedrine: An adrenergic amine with stimulant properties, used in medicine as a bronchodilator and decongestant.

Uniqueness: (2S)-2,5,5-Trimethylheptan-1-amine is unique due to its specific structural features, such as the heptane backbone and the presence of three methyl groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2,5,5-trimethylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-5-10(3,4)7-6-9(2)8-11/h9H,5-8,11H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHTYBGUBWXTBF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)CC[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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